1-(4-methoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one
Overview
Description
1-(4-methoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones
Scientific Research Applications
Coordination Compounds and Molecular Structure
Research has highlighted the synthesis and characterization of compounds with structural similarities to 1-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone, contributing to the understanding of lipophilic coordination compounds. For instance, studies on aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones provide insights into their molecular structure and potential applications in material science and catalysis (Zhang, Rettig, & Orvig, 1991).
Chemical Synthesis and Characterization
The synthesis of related pyrrolidine and piperidine derivatives has been a subject of interest, with studies detailing the methodologies for creating these compounds. For example, research on the tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate describes the molecular conformations and potential for further chemical modifications (Mohammat et al., 2008).
Pharmacological Potential
Several studies have investigated the pharmacological properties of compounds structurally related to 1-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone. Notably, research on the synthesis, antiarrhythmic, and antihypertensive effects of novel pyrrolidin-2-one and pyrrolidine derivatives reveals their potential as drug candidates, emphasizing their adrenolytic activity and the significance of the 1-phenylpiperazine moiety (Malawska et al., 2002).
Material Science Applications
The compound and its derivatives also show promise in materials science, such as in the development of electrochromic devices. Research on dithienylpyrroles-based electrochromic polymers demonstrates their high-contrast electrochromic properties, indicating potential applications in smart windows and displays (Su, Chang, & Wu, 2017).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one typically involves the following steps:
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the piperidine moiety: This step involves the reaction of the pyrrolidinone intermediate with piperidine under specific conditions.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-22-15-7-5-14(6-8-15)19-12-13(11-16(19)20)17(21)18-9-3-2-4-10-18/h5-8,13H,2-4,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAKYUCUSBHUJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960251 | |
Record name | 1-(4-Methoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39630-18-7 | |
Record name | Piperidine, 1-((1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039630187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Methoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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